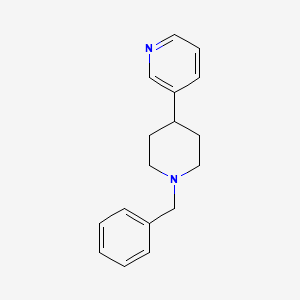

3-(1-Benzylpiperidin-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

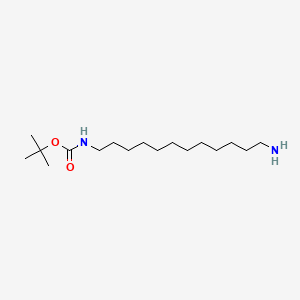

“3-(1-Benzylpiperidin-4-yl)pyridine” is a member of piperidines . It has a molecular formula of C17H19N5 and a molecular weight of 293.4 g/mol . The IUPAC name for this compound is 3-(1-benzylpiperidin-4-yl)triazolo[4,5-b]pyridine .

Molecular Structure Analysis

The InChI code for “3-(1-Benzylpiperidin-4-yl)pyridine” isInChI=1S/C17H19N5/c1-2-5-14 (6-3-1)13-21-11-8-15 (9-12-21)22-17-16 (19-20-22)7-4-10-18-17/h1-7,10,15H,8-9,11-13H2 . The Canonical SMILES for this compound is C1CN (CCC1N2C3=C (C=CC=N3)N=N2)CC4=CC=CC=C4 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.4 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 293.16404563 g/mol . The topological polar surface area of the compound is 46.8 Ų . The compound has a heavy atom count of 22 .Scientific Research Applications

Alzheimer’s Disease Treatment

BPP derivatives have been investigated for their potential as multifunctional anti-Alzheimer’s agents . These compounds, including BPP, are designed to target multiple aspects of Alzheimer’s disease (AD), such as acetylcholinesterase inhibition , anti-amyloid aggregation , and antioxidant activity . For instance, certain BPP-based hybrids have shown satisfactory inhibition of acetylcholinesterase, which is crucial for improving cognitive functions in AD patients .

Anti-Amyloid Aggregation

The formation of amyloid plaques is a hallmark of AD. BPP-related compounds have been shown to possess anti-Aβ aggregation capacity , which can prevent the formation of these plaques . This property is significant for developing treatments that can potentially halt or slow down the progression of AD.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases, including AD. BPP and its analogs have demonstrated antioxidant properties , which help in reducing oxidative damage in neuronal cells .

Metal-Chelating Properties

Metal ions like iron and copper can catalyze the formation of toxic oxidative species in the brain. BPP-based molecules have shown metal-chelating abilities , which could be beneficial in therapies aimed at reducing metal-induced oxidative stress in AD .

Scaffold Hopping in Drug Design

BPP serves as a scaffold for the development of novel compounds with therapeutic potential. Scaffold hopping involves creating new chemical entities by altering the core structure while retaining the pharmacophoric elements. This approach has led to the synthesis of BPP-based compounds with improved pharmacological profiles .

Biochemical and Behavioral Studies

In addition to in-vitro studies, BPP derivatives have been evaluated through biochemical and behavioral studies in animal models. These studies assess the compound’s efficacy in improving symptoms related to AD, such as memory and learning deficits .

properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-5-15(6-3-1)14-19-11-8-16(9-12-19)17-7-4-10-18-13-17/h1-7,10,13,16H,8-9,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVNTEMCQVEZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzylpiperidin-4-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)

![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2357987.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2357990.png)

![2-[4-(4-Fluorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2357998.png)

![N-[(2-pyrrol-1-ylphenyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2358003.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)